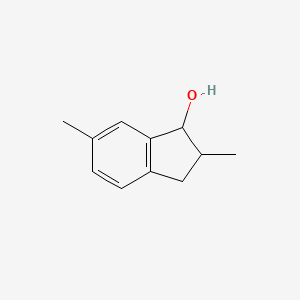
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オールは、分子式C11H14Oの有機化合物です。インダン誘導体であり、1位にヒドロキシル基、2位と6位にメチル基がそれぞれ置換しています。
製造方法
合成ルートと反応条件
2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オールの合成は通常、ビニル金とプロキラルオキソカルベニウム部分を有する中間体の環化を伴います . 別の一般的な方法はメチル化反応であり、2-アミノ-5-メチルピリジンをヨウ化メチルと反応させて中間体を生成し、それを還元して最終生成物を得ます .
工業的製造方法
2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オールの工業的製造方法は、広く文書化されていません。これらのプロセスは、おそらく、収率と純度を最適化し、コスト効率と安全性を確保することに重点を置いて、実験室合成方法の規模拡大を伴うものと考えられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of intermediates containing vinylgold and prochiral oxocarbenium moieties . Another common method is through the methylation reaction, where 2-amino-5-methylpyridine reacts with methyl iodide to form an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, focusing on optimizing yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
反応の種類
2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オールは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基は酸化されてケトンを形成することができます。
還元: この化合物は還元されて、さまざまな誘導体を形成することができます。
置換: メチル基とヒドロキシル基は、置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムなどの還元剤を使用することができます。
置換: ハロゲン化剤と求核剤は、置換反応でよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オンを生じることがあります。一方、還元はさまざまなアルコール誘導体を生成することができます。
科学研究への応用
2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オールは、科学研究にいくつかの応用があります。
化学: これは、有機合成の中間体として、より複雑な分子の構成要素として使用されます。
生物学: この化合物の誘導体は、抗ウイルス活性と抗炎症活性などの潜在的な生物活性について研究されています.
医学: 特に医薬品開発において、その潜在的な治療用途を調査する研究が進行中です。
科学的研究の応用
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, rubber accelerators, and polymerization inhibitors.
作用機序
2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オールがその効果を発揮するメカニズムは完全には解明されていません。これは、特定の誘導体とその用途に応じて、さまざまな分子標的と経路と相互作用すると考えられます。 たとえば、その抗ウイルス活性は、ウイルス複製阻害を伴う可能性がありますが、その抗炎症効果は、炎症経路の調節に関連している可能性があります .
類似化合物との比較
類似化合物
1-インダノール: 構造は似ていますが、2位と6位のメチル基がありません.
3,3-ジメチル-1-インダノール: 構造は似ていますが、メチル基の位置が異なります.
独自性
2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-オールは、その特定の置換パターンにより、独特の化学的および物理的特性を有するため、独特です。この独自性は、さまざまな研究および産業用途において価値があり、他の類似化合物と区別されます。
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3 |
InChIキー |
ODZAJPZIKWGMCJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1O)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
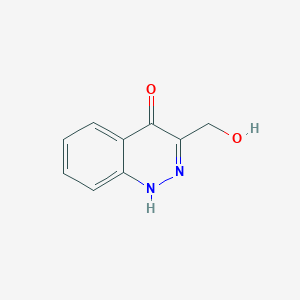

![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
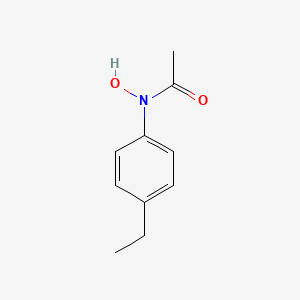
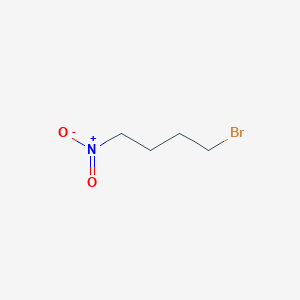
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)
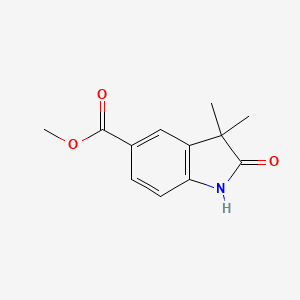

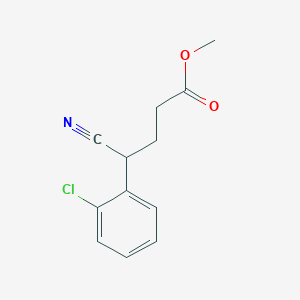


![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
